3-(Isopropoxymethyl)pyrrolidine hydrochloride
Overview
Description
3-(Isopropoxymethyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C8H18ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Isopropoxymethyl)pyrrolidine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where the isopropoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-(Isopropoxymethyl)pyrrolidine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the biological activity of similar structures.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simpler structure.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
3-(Methoxymethyl)pyrrolidine hydrochloride: A similar compound with a methoxymethyl group instead of an isopropoxymethyl group.
Uniqueness: 3-(Isopropoxymethyl)pyrrolidine hydrochloride is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPFFANHLNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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